molecular formula C9H16ClNO B11818523 1-(Azocan-2-yl)-2-chloroethanone

1-(Azocan-2-yl)-2-chloroethanone

Cat. No.: B11818523
M. Wt: 189.68 g/mol
InChI Key: YKDURIROXCPDSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-2-yl)-2-chloroethanone typically involves the reaction of azocane with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-2-yl)-2-chloroethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

1-(Azocan-2-yl)-2-chloroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azocan-2-yl)-2-chloroethanone involves its interaction with nucleophiles due to the presence of the electrophilic carbon atom attached to the chlorine. This interaction can lead to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azocan-2-yl)cyclohexan-1-one
  • 1-(Azocan-2-yl)propan-2-one
  • 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one

Uniqueness

1-(Azocan-2-yl)-2-chloroethanone is unique due to its specific substitution pattern and the presence of the chloroethanone moiety. This makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-(azocan-2-yl)-2-chloroethanone

InChI

InChI=1S/C9H16ClNO/c10-7-9(12)8-5-3-1-2-4-6-11-8/h8,11H,1-7H2

InChI Key

YKDURIROXCPDSW-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(CC1)C(=O)CCl

Origin of Product

United States

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